molecular formula C8H8Cl2O2 B13009928 (3,5-Dichloro-2-methoxyphenyl)methanol CAS No. 562840-53-3

(3,5-Dichloro-2-methoxyphenyl)methanol

Cat. No.: B13009928
CAS No.: 562840-53-3
M. Wt: 207.05 g/mol
InChI Key: WCUHAVCRLBILAD-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-2-methoxyphenyl)methanol typically involves the chlorination of 2-methoxyphenol followed by a reaction with formaldehyde. The process can be summarized as follows:

    Chlorination: 2-methoxyphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 3 and 5 positions.

    Formylation: The chlorinated product is then reacted with formaldehyde under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the methoxy group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: 3,5-Dichloro-2-methoxybenzaldehyde or 3,5-Dichloro-2-methoxybenzoic acid.

    Reduction: 3,5-Dichloro-2-hydroxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dichloro-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (3,5-Dichloro-2-methoxyphenyl)methanol exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine atoms and the methoxy group can also influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 3,5-Dichloro-4-methoxyphenylmethanol
  • 3,5-Dichloro-2-hydroxyphenylmethanol
  • 3,5-Dichloro-2-methoxybenzaldehyde

Comparison: (3,5-Dichloro-2-methoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

562840-53-3

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

(3,5-dichloro-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3

InChI Key

WCUHAVCRLBILAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CO

Origin of Product

United States

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